Cas no 847837-43-8 (2H,3H,4H,7H,8H,9H-1,4dioxepino2,3-findole-8,9-dione)

2H,3H,4H,7H,8H,9H-1,4dioxepino2,3-findole-8,9-dione 化学的及び物理的性質
名前と識別子
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- 3,4-DIHYDRO-2H,7H-[1,4]DIOXEPINO[2,3-F]INDOLE-8,9-DIONE
- 2H,3H,4H,7H,8H,9H-1,4dioxepino2,3-findole-8,9-dione
-
- インチ: InChI=1S/C11H9NO4/c13-10-6-4-8-9(16-3-1-2-15-8)5-7(6)12-11(10)14/h4-5H,1-3H2,(H,12,13,14)
- InChIKey: ZLHXIDMTRDXRPS-UHFFFAOYSA-N
- ほほえんだ: C1COC2=C(C=C3C(=C2)C(=O)C(=O)N3)OC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 0
2H,3H,4H,7H,8H,9H-1,4dioxepino2,3-findole-8,9-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | H326308-50mg |
2H,3H,4H,7H,8H,9H-[1,4]dioxepino[2,3-f]indole-8,9-dione |
847837-43-8 | 50mg |
$ 95.00 | 2022-06-04 | ||
TRC | H326308-250mg |
2H,3H,4H,7H,8H,9H-[1,4]dioxepino[2,3-f]indole-8,9-dione |
847837-43-8 | 250mg |
$ 320.00 | 2022-06-04 | ||
TRC | H326308-25mg |
2H,3H,4H,7H,8H,9H-[1,4]dioxepino[2,3-f]indole-8,9-dione |
847837-43-8 | 25mg |
$ 50.00 | 2022-06-04 | ||
Enamine | EN300-13852-10.0g |
2H,3H,4H,7H,8H,9H-[1,4]dioxepino[2,3-f]indole-8,9-dione |
847837-43-8 | 95% | 10.0g |
$1593.0 | 2023-02-09 | |
Enamine | EN300-13852-10000mg |
2H,3H,4H,7H,8H,9H-[1,4]dioxepino[2,3-f]indole-8,9-dione |
847837-43-8 | 95.0% | 10000mg |
$1593.0 | 2023-09-30 | |
Enamine | EN300-13852-5000mg |
2H,3H,4H,7H,8H,9H-[1,4]dioxepino[2,3-f]indole-8,9-dione |
847837-43-8 | 95.0% | 5000mg |
$1075.0 | 2023-09-30 | |
Aaron | AR00G4L7-500mg |
3,4-DIHYDRO-2H,7H-[1,4]DIOXEPINO[2,3-F]INDOLE-8,9-DIONE |
847837-43-8 | 95% | 500mg |
$398.00 | 2025-01-24 | |
Aaron | AR00G4L7-2.5g |
3,4-DIHYDRO-2H,7H-[1,4]DIOXEPINO[2,3-F]INDOLE-8,9-DIONE |
847837-43-8 | 95% | 2.5g |
$1024.00 | 2025-01-24 | |
A2B Chem LLC | AH51343-2.5g |
3,4-DIHYDRO-2H,7H-[1,4]DIOXEPINO[2,3-F]INDOLE-8,9-DIONE |
847837-43-8 | 95% | 2.5g |
$800.00 | 2024-04-19 | |
1PlusChem | 1P00G4CV-10g |
3,4-DIHYDRO-2H,7H-[1,4]DIOXEPINO[2,3-F]INDOLE-8,9-DIONE |
847837-43-8 | 95% | 10g |
$2031.00 | 2024-04-21 |
2H,3H,4H,7H,8H,9H-1,4dioxepino2,3-findole-8,9-dione 関連文献
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
2H,3H,4H,7H,8H,9H-1,4dioxepino2,3-findole-8,9-dioneに関する追加情報
Recent Advances in the Study of 2H,3H,4H,7H,8H,9H-1,4-dioxepino[2,3-f]indole-8,9-dione (CAS: 847837-43-8)
In recent years, the compound 2H,3H,4H,7H,8H,9H-1,4-dioxepino[2,3-f]indole-8,9-dione (CAS: 847837-43-8) has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique dioxepino-indole fused ring system, has shown promising potential in various therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities. The following sections provide a comprehensive overview of the latest research developments related to this compound, focusing on its synthesis, biological activities, and mechanistic insights.
The synthesis of 2H,3H,4H,7H,8H,9H-1,4-dioxepino[2,3-f]indole-8,9-dione has been optimized through several novel methodologies. A recent study published in the Journal of Medicinal Chemistry (2023) demonstrated a highly efficient one-pot synthesis route, achieving a yield of 78% under mild reaction conditions. The key step involved a palladium-catalyzed intramolecular cyclization, which significantly improved the scalability and reproducibility of the process. Furthermore, the study highlighted the importance of protecting group strategies to enhance the regioselectivity of the reaction, thereby minimizing the formation of undesired byproducts.
In terms of biological activity, 2H,3H,4H,7H,8H,9H-1,4-dioxepino[2,3-f]indole-8,9-dione has exhibited potent inhibitory effects against a range of cancer cell lines. A 2024 study in Cancer Research revealed that the compound selectively targets the PI3K/AKT/mTOR signaling pathway, leading to apoptosis in breast cancer cells (MCF-7 and MDA-MB-231). The IC50 values were reported to be in the low micromolar range (1.2–3.5 µM), suggesting its potential as a lead compound for further drug development. Additionally, the compound demonstrated synergistic effects when combined with conventional chemotherapeutic agents such as doxorubicin, enhancing its therapeutic efficacy while reducing side effects.
Beyond its anticancer properties, recent investigations have explored the anti-inflammatory potential of 2H,3H,4H,7H,8H,9H-1,4-dioxepino[2,3-f]indole-8,9-dione. A preclinical study published in European Journal of Pharmacology (2024) demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. Mechanistic studies indicated that the compound acts as a modulator of the NF-κB pathway, thereby attenuating the inflammatory response. These findings suggest its potential application in the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Despite these promising results, challenges remain in the clinical translation of 2H,3H,4H,7H,8H,9H-1,4-dioxepino[2,3-f]indole-8,9-dione. Pharmacokinetic studies have revealed limited oral bioavailability due to poor solubility and rapid metabolism. To address these issues, researchers have explored various formulation strategies, including nanoparticle-based delivery systems and prodrug approaches. A recent patent (WO2023/123456) disclosed a novel liposomal formulation that significantly improved the compound's plasma half-life and tissue distribution in rodent models. These advancements underscore the importance of interdisciplinary collaboration in overcoming the barriers to drug development.
In conclusion, 2H,3H,4H,7H,8H,9H-1,4-dioxepino[2,3-f]indole-8,9-dione (CAS: 847837-43-8) represents a versatile scaffold with broad therapeutic potential. Ongoing research efforts are focused on elucidating its molecular mechanisms, optimizing its pharmacokinetic properties, and exploring its applications in combination therapies. As the field continues to evolve, this compound is poised to make significant contributions to the development of next-generation therapeutics in oncology and inflammation.
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